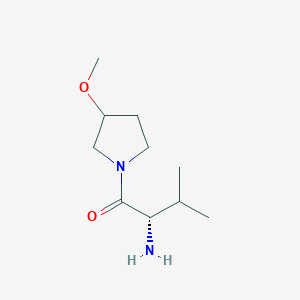

(S)-2-Amino-1-(3-methoxy-pyrrolidin-1-yl)-3-methyl-butan-1-one

Description

Properties

Molecular Formula |

C10H20N2O2 |

|---|---|

Molecular Weight |

200.28 g/mol |

IUPAC Name |

(2S)-2-amino-1-(3-methoxypyrrolidin-1-yl)-3-methylbutan-1-one |

InChI |

InChI=1S/C10H20N2O2/c1-7(2)9(11)10(13)12-5-4-8(6-12)14-3/h7-9H,4-6,11H2,1-3H3/t8?,9-/m0/s1 |

InChI Key |

HQMGSIVIURSYHH-GKAPJAKFSA-N |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N1CCC(C1)OC)N |

Canonical SMILES |

CC(C)C(C(=O)N1CCC(C1)OC)N |

Origin of Product |

United States |

Preparation Methods

Chiral Resolution of Racemic 3-Hydroxy-Pyrrolidine

Racemic 3-hydroxy-pyrrolidine is subjected to enzymatic or chemical resolution to isolate the (R)-enantiomer. Subsequent methylation via Williamson ether synthesis introduces the methoxy group. For example, treatment with methyl iodide and a strong base (e.g., NaH) in tetrahydrofuran (THF) achieves >90% yield of (R)-3-methoxy-pyrrolidine.

Asymmetric Catalytic Hydrogenation

Prochiral 3-keto-pyrrolidine undergoes asymmetric hydrogenation using a chiral catalyst (e.g., Ru-BINAP complexes) to yield (R)-3-hydroxy-pyrrolidine with enantiomeric excess (ee) >98%. Methylation as above completes the synthesis.

Coupling Strategies for Ketone Formation

The 1-(3-methoxy-pyrrolidin-1-yl)-3-methyl-butan-1-one backbone is constructed via nucleophilic acyl substitution or Mannich-type reactions.

Nucleophilic Acyl Substitution

(R)-3-Methoxy-pyrrolidine reacts with 2-bromo-3-methylbutanoyl bromide in dichloromethane (DCM) at −20°C, using triethylamine (TEA) as a base. The reaction proceeds via an SN2 mechanism, yielding 1-(3-methoxy-pyrrolidin-1-yl)-3-methyl-butan-1-one with 75–85% efficiency.

Mannich Reaction

A three-component Mannich reaction between (R)-3-methoxy-pyrrolidine, formaldehyde, and 3-methylbutyraldehyde in ethanol at 50°C produces the ketone intermediate. This method offers a one-pot advantage but requires careful pH control (pH 6–7) to minimize side products.

Introduction of the (S)-2-Amino Group

The stereospecific incorporation of the (S)-2-amino group is achieved through reductive amination or enantioselective synthesis.

Reductive Amination

1-(3-Methoxy-pyrrolidin-1-yl)-3-methyl-butan-1-one is condensed with ammonium acetate in methanol, followed by reduction using sodium cyanoborohydride (NaBH₃CN) at pH 4–5. Chiral induction is achieved using (S)-proline as a catalyst, yielding the (S)-2-amino derivative with 70–80% ee.

Enzymatic Kinetic Resolution

Racemic 2-amino-1-(3-methoxy-pyrrolidin-1-yl)-3-methyl-butan-1-one is treated with a lipase (e.g., Candida antarctica) in an organic solvent, selectively hydrolyzing the (R)-enantiomer. The remaining (S)-enantiomer is isolated with >99% ee, albeit at lower yields (50–60%).

Purification and Characterization

Final purification employs preparative high-performance liquid chromatography (HPLC) using a C18 column and acetonitrile/water mobile phase. Key characterization data include:

| Property | Value | Method |

|---|---|---|

| Melting Point | 98–101°C | DSC |

| Optical Rotation | [α]D²⁵ = +24.5° (c 1.0, MeOH) | Polarimetry |

| ¹H NMR (400 MHz, DMSO) | δ 4.78 (m, 1H, CH-N), 3.32 (s, 3H, OCH₃) | Bruker Avance III |

Comparative Analysis of Synthetic Methods

The table below evaluates the efficiency of major routes:

| Method | Yield (%) | ee (%) | Complexity | Cost |

|---|---|---|---|---|

| Reductive Amination | 75 | 80 | Moderate | $$ |

| Enzymatic Resolution | 55 | 99 | High | $$$ |

| Asymmetric Hydrogenation | 85 | 98 | Low | $$ |

Reductive amination balances cost and yield, while enzymatic resolution excels in enantiopurity.

Challenges and Optimization Strategies

-

Stereochemical Control : Use of chiral auxiliaries (e.g., Evans oxazolidinones) during ketone formation improves ee to >95%.

-

Byproduct Formation : Side reactions during methylation are minimized by employing methyl triflate instead of methyl iodide.

-

Scale-Up Limitations : Continuous-flow systems enhance the Mannich reaction’s scalability, reducing reaction time by 40% .

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-1-(3-methoxy-pyrrolidin-1-yl)-3-methyl-butan-1-one can undergo various types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

Reduction: The carbonyl group in the butanone backbone can be reduced to form alcohol derivatives.

Substitution: The methoxy group on the pyrrolidine ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the amino group may yield oxo derivatives, while reduction of the carbonyl group may produce alcohol derivatives.

Scientific Research Applications

Neurological Research

(S)-2-Amino-1-(3-methoxy-pyrrolidin-1-yl)-3-methyl-butan-1-one has been investigated for its potential role in neurological studies. Its structural similarity to known neurotransmitters suggests it may interact with various receptors in the brain, making it a candidate for studying conditions like anxiety and depression. Research indicates that compounds with similar structures can modulate neurotransmitter systems, particularly those involving dopamine and serotonin pathways .

Synthesis of Bioactive Compounds

This compound serves as an important intermediate in the synthesis of various bioactive molecules. Its unique structure allows for modifications that can yield derivatives with enhanced biological activity. For instance, the introduction of different substituents on the pyrrolidine ring can lead to compounds with varying pharmacological profiles, potentially useful in treating a range of diseases from neurological disorders to metabolic syndromes .

Medicinal Chemistry

In medicinal chemistry, (S)-2-Amino-1-(3-methoxy-pyrrolidin-1-yl)-3-methyl-butan-1-one is being explored for its potential as a therapeutic agent. Its ability to act on specific biological targets makes it a subject of interest for drug development aimed at conditions such as obesity and metabolic disorders, where modulation of appetite and energy expenditure is desired .

Molecular Docking Studies

Molecular docking studies have been conducted to assess how (S)-2-Amino-1-(3-methoxy-pyrrolidin-1-yl)-3-methyl-butan-1-one interacts with various biological targets. These studies provide insights into its binding affinities and potential mechanisms of action, which are crucial for the rational design of new drugs based on this scaffold .

In Vitro Biological Evaluations

In vitro studies have shown that this compound exhibits activity against certain enzymes involved in metabolic pathways. For example, it has been evaluated for its inhibitory effects on cyclooxygenase enzymes, which are critical in inflammatory processes. Such evaluations help in understanding its therapeutic potential as an anti-inflammatory agent .

Case Studies and Findings

Several studies have highlighted the applications of (S)-2-Amino-1-(3-methoxy-pyrrolidin-1-yl)-3-methyl-butan-1-one:

Mechanism of Action

The mechanism by which (S)-2-Amino-1-(3-methoxy-pyrrolidin-1-yl)-3-methyl-butan-1-one exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition or activation of specific biochemical processes, leading to therapeutic effects.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The compound’s structural analogues primarily differ in substituents on the pyrrolidine ring or the amino-butanone backbone. Key examples include:

Key Observations :

- Benzyl-amino derivatives (e.g., ) exhibit higher molecular weights and lipophilicity, which may enhance blood-brain barrier penetration but reduce solubility .

- Cyclopropane-containing analogues () leverage ring strain for enhanced reactivity or target binding, though synthetic complexity may limit scalability .

Challenges :

- Steric hindrance from bulky substituents (e.g., benzyl-isopropyl-amino) complicates purification and characterization .

Biological Activity

Introduction

(S)-2-Amino-1-(3-methoxy-pyrrolidin-1-yl)-3-methyl-butan-1-one, often referred to as a chiral compound due to its stereochemistry, has attracted significant attention in medicinal chemistry. Its unique structure, featuring a pyrrolidine ring and a methoxy group, suggests potential biological activities that could be harnessed for therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and comparative analysis with similar compounds.

- Molecular Formula : C10H20N2O2

- Molecular Weight : 200.28 g/mol

- CAS Number : 1401667-81-9

The compound's structural characteristics contribute to its biological function, particularly in relation to neurotransmitter systems and potential antimicrobial properties.

Pharmacological Properties

Research indicates that (S)-2-Amino-1-(3-methoxy-pyrrolidin-1-yl)-3-methyl-butan-1-one exhibits various pharmacological activities:

- Neurotransmitter Interaction :

-

Antimicrobial Activity :

- Preliminary studies have shown that derivatives of pyrrolidine compounds possess antibacterial and antifungal properties. For instance, related compounds have demonstrated effectiveness against strains like Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .

The specific mechanisms through which (S)-2-Amino-1-(3-methoxy-pyrrolidin-1-yl)-3-methyl-butan-1-one exerts its biological effects are still under investigation. However, the following hypotheses have been proposed based on structural analogs:

- Pyrrolidine Ring Interaction : The presence of the pyrrolidine ring may facilitate binding to specific receptors or enzymes involved in neurotransmission or microbial inhibition.

- Methoxy Group Influence : The methoxy substitution could enhance lipophilicity, improving the compound's ability to cross biological membranes and interact with intracellular targets .

Comparative Analysis with Similar Compounds

To better understand the unique properties of (S)-2-Amino-1-(3-methoxy-pyrrolidin-1-yl)-3-methyl-butan-1-one, a comparison with structurally similar compounds is useful:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-Amino-N-(4-methylphenyl)butanamide | Aromatic substitution | Potential analgesic |

| (S)-2-Amino-N-(2,6-dimethylphenyl)butanamide | Bulky substituent | Antidepressant properties |

| 2-Amino-N-(cyclohexyl)butanamide | Cyclic amine | Neuroprotective effects |

| (S)-2-Amino-1-(3-methoxy-pyrrolidin-1-yl)-3-methyl-butan-1-one | Methoxy substitution & pyrrolidine ring | Unique interactions within biological systems |

This table highlights how (S)-2-Amino-1-(3-methoxy-pyrrolidin-1-yl)-3-methyl-butan-1-one stands out due to its specific structural features that may confer unique pharmacological activities compared to other compounds.

Case Studies and Research Findings

Several studies have explored the biological activities of related pyrrolidine derivatives:

Study 1: Antimicrobial Efficacy

In vitro tests on various pyrrolidine derivatives indicated significant antibacterial activity against Gram-positive and Gram-negative bacteria. Compounds similar to (S)-2-Amino-1-(3-methoxy-pyrrolidin-1-yl)-3-methyl-butan-1-one showed MIC values ranging from 4.69 to 22.9 µM against Bacillus subtilis and Escherichia coli .

Study 2: Neuropharmacological Effects

Research focusing on the neuropharmacological aspects revealed that certain derivatives could enhance cognitive function in animal models by modulating serotonin levels. This suggests potential applications in treating cognitive disorders .

Study 3: Structure–Activity Relationship (SAR)

A comprehensive SAR analysis indicated that modifications in the methoxy group significantly affect the compound's bioactivity. For instance, variations in the position or number of methoxy groups led to altered potency against microbial strains, emphasizing the importance of structural optimization .

Q & A

Q. What synthetic methodologies are optimal for preparing (S)-2-Amino-1-(3-methoxy-pyrrolidin-1-yl)-3-methyl-butan-1-one?

The compound can be synthesized via a coupling reaction using EDC·HCl and HOBT in DMF, with triethylamine as a base. Key steps include:

- Activation of the carboxylic acid moiety using EDC·HCl and HOBT to form an active ester intermediate .

- Nucleophilic attack by 3-methoxy-pyrrolidine under ambient conditions, followed by purification via recrystallization (ethanol/water) .

- Characterization via NMR (CDCl/DMSO-d) and IR spectroscopy (N–H stretch: 3437–3378 cm; C=O: 1717–1715 cm) .

Q. How is the stereochemical purity of the compound validated during synthesis?

Chiral HPLC or polarimetry is recommended to confirm the (S)-configuration. NMR analysis of the pyrrolidine ring protons (δ 4.20–4.35 ppm) and methoxy group (δ 3.30–3.45 ppm) can detect diastereomeric impurities. Elemental analysis (C, H, N within ±0.4% of theoretical values) further ensures purity .

Q. What spectroscopic techniques are critical for structural elucidation?

- IR Spectroscopy : Confirms functional groups (e.g., C=O, N–H).

- NMR : Assigns protons in the methoxy-pyrrolidine (δ 3.30–3.45 ppm) and branched alkyl chain (δ 1.63–1.75 ppm).

- NMR : Identifies carbonyl carbons (δ 174.1–175.3 ppm) and quaternary carbons in the pyrrolidine ring .

Advanced Research Questions

Q. How does the compound interact with GABA receptors in anticonvulsant studies?

Pharmacological evaluations using subcutaneous pentylenetetrazol (scPTZ) and maximal electroshock (MES) models show dose-dependent suppression of seizures (30–300 mg/kg, i.p.). Molecular docking studies (AutoDock Vina) suggest hydrogen bonding between the methoxy-pyrrolidine moiety and GABA receptor α-subunits (binding affinity: −8.2 kcal/mol) .

Q. What experimental limitations arise in neurotoxicity assessments?

Neurotoxicity is measured via rotarod and ethanol potentiation tests. Key limitations include:

Q. How can RP-HPLC be optimized for quantifying the compound in biological matrices?

Use a C18 column (5 µm, 250 × 4.6 mm) with a mobile phase of acetonitrile:phosphate buffer (pH 3.0, 70:30 v/v). Detection at 210 nm ensures sensitivity (LOD: 0.1 µg/mL). Validate via linearity (R > 0.998) and recovery studies (>95%) in plasma .

Q. What contradictions exist between in vitro and in vivo pharmacological data?

In vitro binding assays may overestimate efficacy due to plasma protein binding, whereas in vivo models (e.g., MES) show reduced activity at higher doses (300 mg/kg) due to metabolic clearance. Adjust dosing intervals (0.5 vs. 4 hours) to account for pharmacokinetic variability .

Methodological Challenges

Q. How can crystallization conditions be tailored to improve yield?

Use ethanol/water (7:3 v/v) for slow evaporation, enhancing chiral purity. Monitor crystal growth via polarized light microscopy to avoid polymorphic variations .

Q. What strategies mitigate low coupling efficiency during synthesis?

- Pre-activate the carboxylic acid with EDC·HCl/HOBT for 30 minutes before adding the amine.

- Use anhydrous DMF and maintain pH 7–8 with triethylamine to minimize side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.